2-Methyl-4-(2-phenylpropan-2-yl)-1-[(prop-2-en-1-yl)oxy]benzene
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Overview
Description
2-Methyl-4-(2-phenylpropan-2-yl)-1-[(prop-2-en-1-yl)oxy]benzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound features a benzene ring substituted with a methyl group, a phenylpropan-2-yl group, and a prop-2-en-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-phenylpropan-2-yl)-1-[(prop-2-en-1-yl)oxy]benzene can be achieved through several synthetic routes. One common method involves the alkylation of a benzene derivative with appropriate alkyl halides under Friedel-Crafts conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(2-phenylpropan-2-yl)-1-[(prop-2-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, H2/Pd-C
Substitution: Cl2, Br2, HNO3/H2SO4
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated or nitrated benzene derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2-phenylpropan-2-yl)-1-[(prop-2-en-1-yl)oxy]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(2-phenylpropan-2-yl)benzene: Lacks the prop-2-en-1-yloxy group, resulting in different chemical properties.
4-(2-Phenylpropan-2-yl)-1-[(prop-2-en-1-yl)oxy]benzene: Lacks the methyl group, affecting its reactivity and applications.
2-Methyl-4-(2-phenylpropan-2-yl)-1-[(prop-2-en-1-yl)oxy]toluene: Contains a toluene moiety, which may alter its chemical behavior.
Uniqueness
2-Methyl-4-(2-phenylpropan-2-yl)-1-[(prop-2-en-1-yl)oxy]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for studying structure-activity relationships and developing new materials or pharmaceuticals.
Properties
CAS No. |
88384-18-3 |
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Molecular Formula |
C19H22O |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2-methyl-4-(2-phenylpropan-2-yl)-1-prop-2-enoxybenzene |
InChI |
InChI=1S/C19H22O/c1-5-13-20-18-12-11-17(14-15(18)2)19(3,4)16-9-7-6-8-10-16/h5-12,14H,1,13H2,2-4H3 |
InChI Key |
QRWKUQCYOKVNGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C2=CC=CC=C2)OCC=C |
Origin of Product |
United States |
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